molecular formula C8H14O2 B13557319 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13557319
M. Wt: 142.20 g/mol
InChI Key: HGCUYVJOMKSUMS-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed:

    Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The ethoxymethyl group can also influence the reactivity and stability of the compound by providing steric and electronic effects .

Comparison with Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less sterically hindered and more reactive.

    1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.

    Cyclobutane-1-carboxylic acid: The carboxylic acid derivative of cyclobutane, differing in functional group and reactivity.

Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(ethoxymethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-2-10-7-8(6-9)4-3-5-8/h6H,2-5,7H2,1H3

InChI Key

HGCUYVJOMKSUMS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCC1)C=O

Origin of Product

United States

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